
4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted imidazole ring linked to two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Chlorination: The imidazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol Groups: The chlorinated imidazole is coupled with phenol groups through a nucleophilic substitution reaction, often using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(5-Bromo-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a bromo substituent instead of chloro.
4,4’-(5-Methyl-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a methyl substituent instead of chloro.
Uniqueness
4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group may enhance its antimicrobial properties and make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
885268-49-5 |
|---|---|
Formule moléculaire |
C22H17ClN2O3 |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
4-[[5-chloro-1,2-bis(4-hydroxyphenyl)imidazol-4-yl]methyl]phenol |
InChI |
InChI=1S/C22H17ClN2O3/c23-21-20(13-14-1-7-17(26)8-2-14)24-22(15-3-9-18(27)10-4-15)25(21)16-5-11-19(28)12-6-16/h1-12,26-28H,13H2 |
Clé InChI |
LMXVCPIUMGYJAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


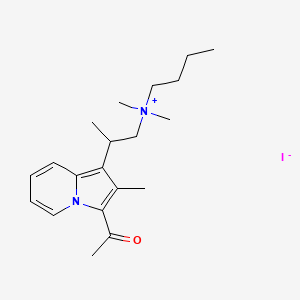
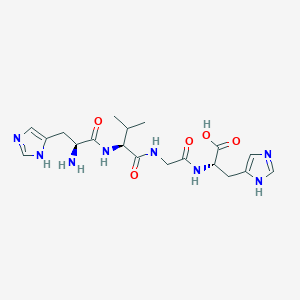
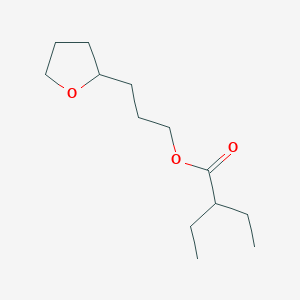
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
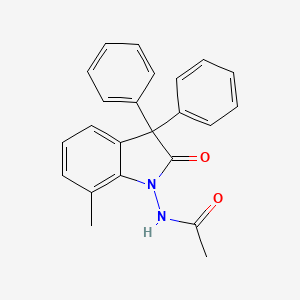

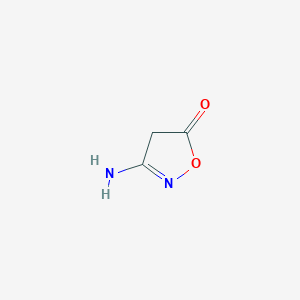
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
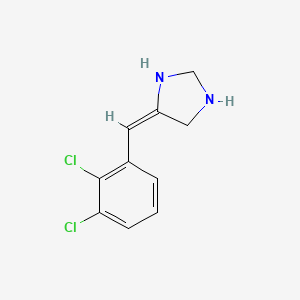
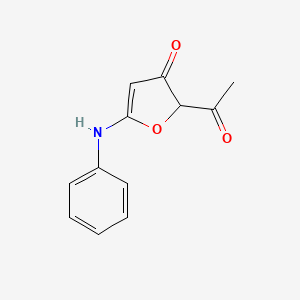
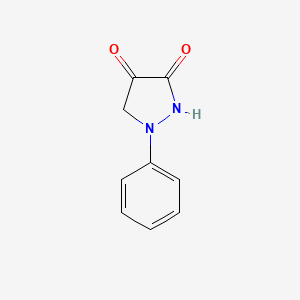
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
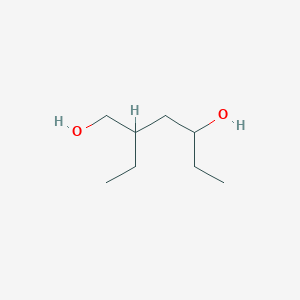
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
